![molecular formula C16H16N4O3 B2900727 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole CAS No. 1192220-34-0](/img/structure/B2900727.png)
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole
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Overview
Description
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole is a chemical compound that has been studied extensively for its potential use in scientific research. This compound has shown promise in various fields of research, including medicinal chemistry, pharmacology, and biochemistry. In
Mechanism of Action
The mechanism of action of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole varies depending on the specific application. In anticancer research, it has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell cycle progression. In pharmacology, it has been shown to selectively inhibit COX-2, which is an enzyme involved in inflammation and pain. In biochemistry, it has been shown to act as a fluorescent probe for the detection of reactive oxygen species.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound vary depending on the specific application. In anticancer research, this compound has been shown to inhibit the growth of cancer cells and induce apoptosis. In pharmacology, it has been shown to selectively inhibit COX-2, which could have implications in the treatment of inflammation and pain. In biochemistry, it has been shown to act as a fluorescent probe for the detection of reactive oxygen species.
Advantages and Limitations for Lab Experiments
The advantages of using 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole in lab experiments include its high purity and yield, as well as its potential for use in various fields of research. However, there are also limitations to using this compound, including its potential toxicity and the need for further research to fully understand its mechanism of action.
Future Directions
There are several future directions for research on 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole. In medicinal chemistry, further research is needed to fully understand its potential as an anticancer agent and to develop more effective derivatives. In pharmacology, further research is needed to fully understand its selective COX-2 inhibition and to develop more effective inhibitors. In biochemistry, further research is needed to fully understand its potential as a fluorescent probe for the detection of reactive oxygen species and to develop more sensitive and specific probes. Overall, the potential applications of this compound make it a promising compound for future research.
Synthesis Methods
The synthesis of 5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole involves a multi-step process that includes the condensation of 3-(3,4-dimethoxyphenyl)propanal with hydrazine hydrate to form the corresponding hydrazone. The hydrazone is then reacted with cyclopropyl isocyanate to form the pyrazole ring. The final step involves the cyclization of the pyrazole ring with oxalyl chloride to form the oxadiazole ring. This method has been optimized for high yield and purity of the final product.
Scientific Research Applications
5-(3-cyclopropyl-1H-pyrazol-5-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole has been studied for its potential use in various fields of scientific research. In medicinal chemistry, this compound has shown promise as a potential anticancer agent due to its ability to inhibit the growth of cancer cells. In pharmacology, it has been studied for its potential use as a selective COX-2 inhibitor, which could have implications in the treatment of inflammation and pain. In biochemistry, this compound has been studied for its potential use as a fluorescent probe for the detection of reactive oxygen species.
properties
IUPAC Name |
5-(5-cyclopropyl-1H-pyrazol-3-yl)-3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16N4O3/c1-21-13-6-5-10(7-14(13)22-2)15-17-16(23-20-15)12-8-11(18-19-12)9-3-4-9/h5-9H,3-4H2,1-2H3,(H,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UXUGUJCDVIDOPW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=NOC(=N2)C3=NNC(=C3)C4CC4)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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